

# theoretical properties of titanium carbide

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## Compound of Interest

Compound Name: Titanium(IV) carbide

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An In-Depth Technical Guide on the Theoretical Properties of Titanium Carbide

## Introduction

Titanium carbide (TiC) is an exceptionally hard, refractory ceramic material belonging to the family of transition metal carbides. Its unique combination of properties—including high thermal stability, excellent mechanical strength, and good electrical conductivity—makes it a critical material for a wide range of demanding applications, from cutting tools and wear-resistant coatings to reinforcing phases in advanced composites.<sup>[1][2]</sup> Theoretical and computational studies, primarily leveraging first-principles methods, have been instrumental in elucidating the fundamental origins of these properties, providing invaluable insights for material design and discovery. This guide offers a detailed overview of the theoretical properties of TiC, focusing on its structural, electronic, mechanical, and thermal characteristics as determined through computational modeling.

## Structural and Physical Properties

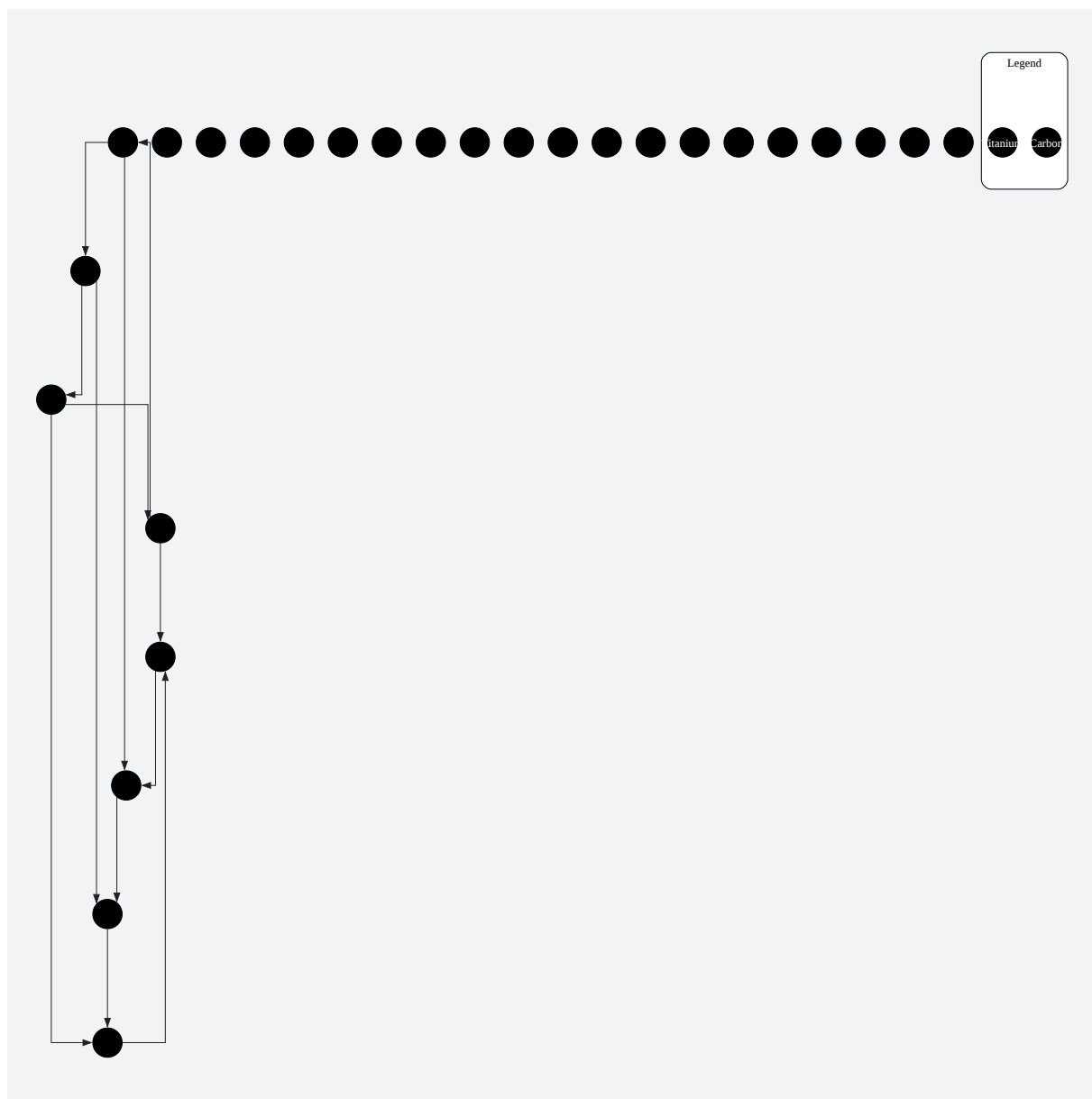
The foundational properties of TiC are derived from its highly stable crystal structure. Theoretically, TiC crystallizes in the rock-salt (NaCl) face-centered cubic (FCC) structure.<sup>[1][3]</sup> This structure is a key determinant of its physical characteristics.

Crystal Structure:

- Crystal System: Cubic<sup>[1]</sup>
- Space Group: Fm-3m (No. 225)<sup>[1][3]</sup>

- Atomic Positions: Ti atoms occupy the (0,0,0) positions, while C atoms are located at the (1/2,1/2,1/2) octahedral interstitial sites.<sup>[1]</sup> Each atom is octahedrally coordinated with six atoms of the other element.<sup>[1]</sup>

Below is a diagram representing the unit cell of Titanium Carbide.



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Caption: Unit cell of Titanium Carbide (TiC) with the rock-salt crystal structure.

## Quantitative Structural and Physical Data

The theoretical values for TiC's properties, derived primarily from Density Functional Theory (DFT) calculations, align closely with experimental findings.

Property	Theoretical Value	Unit	Reference
Lattice Parameter (a)	0.4327	nm	[1]
Calculated Density	4.88	g/cm <sup>3</sup>	[4]
Experimental Density	4.93	g/cm <sup>3</sup>	[3][5]
Formation Energy	-0.808	eV/atom	[4]

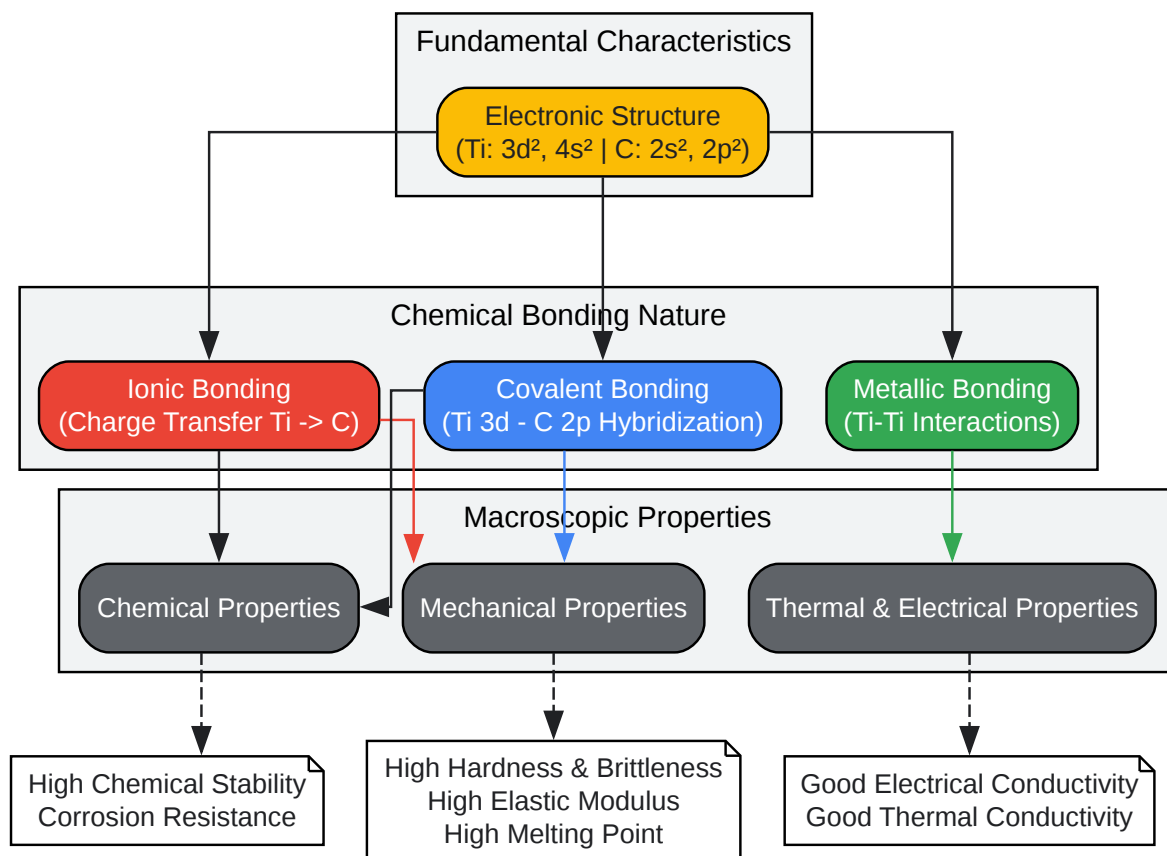
## Electronic Properties and Chemical Bonding

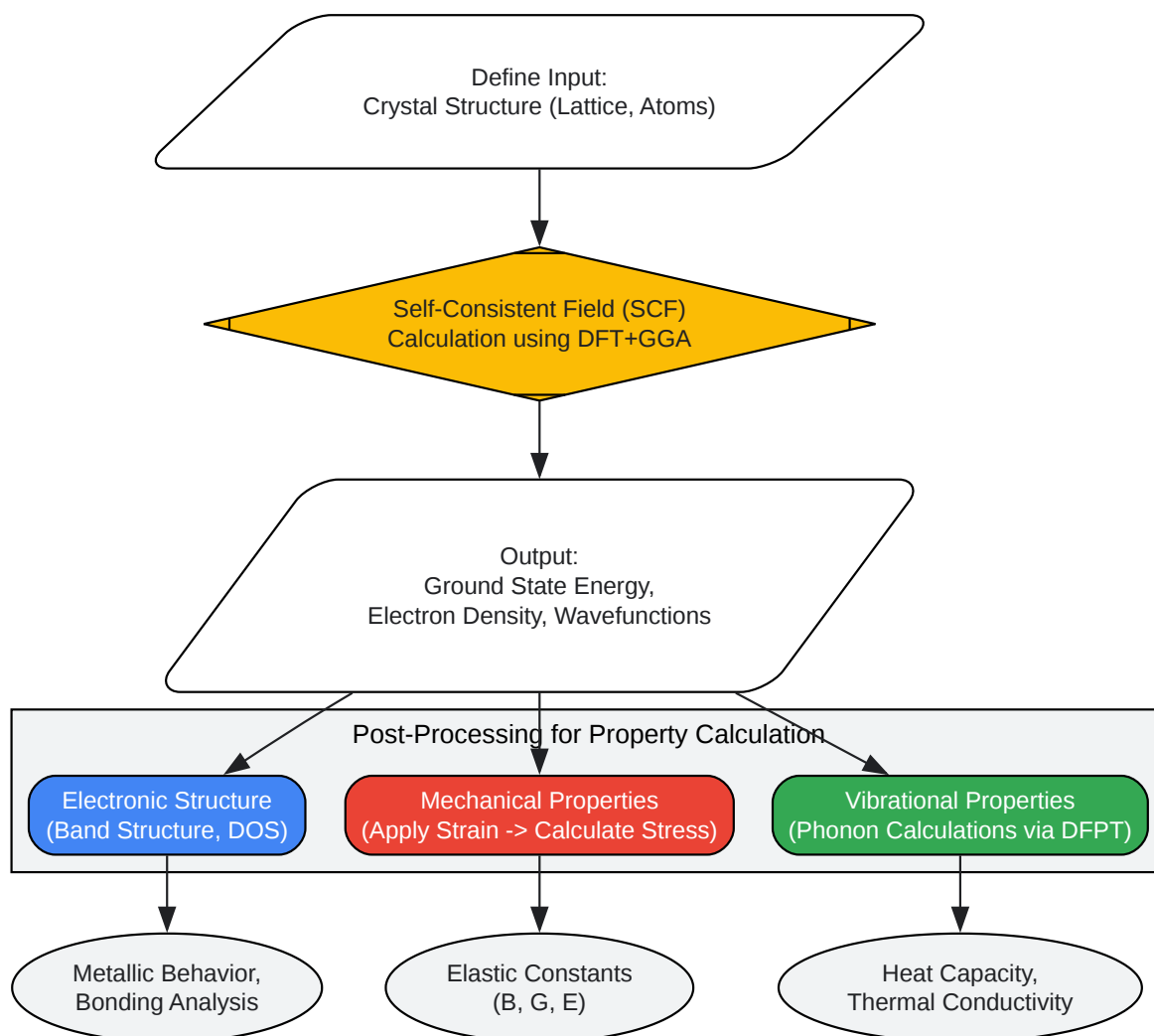
The electronic structure of TiC is responsible for its unique blend of ceramic and metallic characteristics. Ab initio calculations have been pivotal in understanding the nature of its chemical bonds.

- **Electronic Band Structure:** First-principles calculations show that TiC is metallic, with no electronic band gap.[4] The density of states (DOS) at the Fermi level is non-zero, primarily composed of Ti 3d states, which accounts for its electrical conductivity.[6]
- **Chemical Bonding:** The bonding in TiC is a complex mixture of ionic, covalent, and metallic contributions.[7][8]
  - **Ionic Bonding:** There is a significant charge transfer from titanium to carbon atoms, indicating a strong ionic character.[7][9][10]
  - **Covalent Bonding:** Hybridization between Ti 3d and C 2p orbitals leads to strong covalent Ti-C bonds, which are a primary contributor to the material's high hardness and melting point.[7]

- **Metallic Bonding:** The delocalized Ti 3d electrons form Ti-Ti metallic bonds, which are responsible for the material's electrical conductivity.[\[7\]](#)

The interplay of these bonding types dictates the macroscopic properties of TiC, as illustrated in the diagram below.





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